(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Overview
Description
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as ®-1-BOC-2-(ETHYLAMINOMETHYL)-PYRROLIDINE, is a research drug that was developed as an agonist of Rev-ErbA . Rev-ErbA is a nuclear receptor that plays an essential role in regulating the expression of several genes involved in metabolism .
Mode of Action
The compound increases the constitutive repression of genes regulated by Rev-ErbA . It has a half-maximum inhibitory concentration (IC 50) of 670 nM for Rev-ErbAα and IC 50 of 800 nM for Rev-ErbAβ . Some of its effects were found to be independent of REV-ERB with an unknown mechanism of action .
Biochemical Pathways
The activation of Rev-ErbA-α by this compound in mice increases exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that the compound may affect the biochemical pathways related to energy metabolism and muscle function.
Result of Action
The activation of Rev-ErbA-α by this compound leads to an increase in exercise capacity by increasing the count of mitochondria in skeletal muscle . This suggests that the compound could have potential applications in improving physical performance or treating conditions related to muscle function or energy metabolism.
Biochemical Analysis
Biochemical Properties
®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are involved in the synthesis of cyclic amines . These interactions are crucial for the compound’s function in biochemical pathways, influencing the synthesis and regulation of other biomolecules.
Cellular Effects
The effects of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions are critical for the compound’s function and its potential use in biochemical and medical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is crucial for its application in research and therapy.
Dosage Effects in Animal Models
The effects of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its function and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of ®-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell.
Properties
IUPAC Name |
tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMARTBPQCEJTJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H]1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679066 | |
Record name | tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-40-4 | |
Record name | 1,1-Dimethylethyl (2R)-2-[(ethylamino)methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.